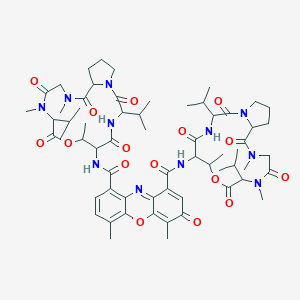

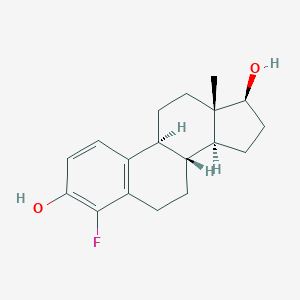

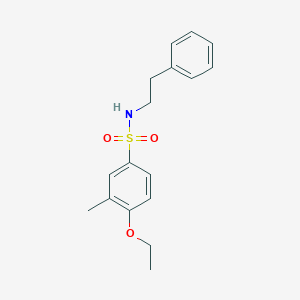

![molecular formula C7H7ClO2S B239138 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid CAS No. 1977-33-9](/img/structure/B239138.png)

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid

Übersicht

Beschreibung

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid, also known as HMB (β-hydroxy β-methylbutyrate), is a metabolite of the amino acid leucine. HMB has been studied for its potential benefits in muscle growth, athletic performance, and overall health.

Wirkmechanismus

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid works by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid also inhibits the activity of enzymes that break down muscle proteins, leading to an overall increase in muscle protein content. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall health benefits.

Biochemical and Physiological Effects

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been shown to increase muscle mass and strength in both trained and untrained individuals. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been shown to reduce muscle damage and inflammation following intense exercise, leading to faster recovery times. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been studied for its potential benefits in reducing the risk of age-related muscle loss and improving overall health.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has several advantages for lab experiments, including its ability to increase muscle protein synthesis and improve muscle strength and endurance. However, there are also limitations to using 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in lab experiments, including the need for large doses to see significant effects and the potential for individual variability in response to 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.

Zukünftige Richtungen

There are several future directions for research on 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid, including:

1. Further investigation into the mechanisms of action of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid and its effects on muscle protein synthesis and breakdown.

2. Studies on the potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in reducing the risk of age-related muscle loss and improving overall health.

3. Investigation of the optimal dosing and timing of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation for maximal benefits.

4. Studies on the potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in combination with other supplements or exercise interventions.

5. Investigation of the potential side effects of long-term 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.

Conclusion

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid is a promising supplement for improving muscle growth, athletic performance, and overall health. Its ability to increase muscle protein synthesis and reduce muscle damage and inflammation make it an attractive option for athletes and individuals looking to improve their physical performance. Further research is needed to fully understand the mechanisms of action and potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.

Synthesemethoden

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can be synthesized from leucine through a process of enzymatic conversion. The enzyme responsible for this conversion is α-ketoisocaproate dioxygenase. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can also be obtained from dietary sources such as meat and dairy products.

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been studied extensively for its potential benefits in muscle growth and athletic performance. Research has shown that 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle strength and endurance. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been studied for its potential benefits in reducing muscle damage and inflammation, improving immune function, and promoting overall health.

Eigenschaften

IUPAC Name |

4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1990-07-4 (calcium[2:1] salt) | |

| Record name | Pantogab | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30860199 | |

| Record name | 4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid | |

CAS RN |

1977-33-9 | |

| Record name | Pantogab | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

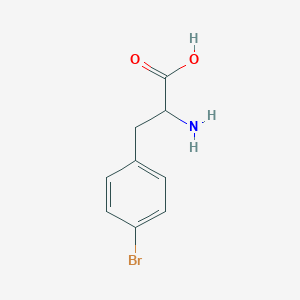

![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

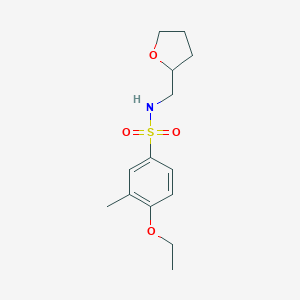

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)

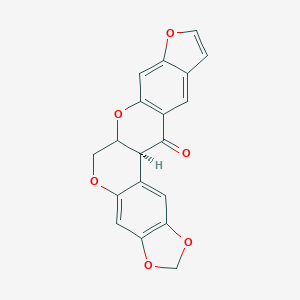

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)